molecular formula C3H8ClN3 B140953 2-Aminoimidazoline hydrochloride CAS No. 26893-38-9

2-Aminoimidazoline hydrochloride

Cat. No.: B140953
CAS No.: 26893-38-9
M. Wt: 121.57 g/mol
InChI Key: RZISTNHSOMNHDE-UHFFFAOYSA-N
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Description

2-Aminoimidazoline hydrochloride is a chemical compound belonging to the class of imidazolines, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazolines are known for their wide range of biological activities and are present in various natural and synthetic compounds

Mechanism of Action

Target of Action

2-Aminoimidazoline hydrochloride, like other imidazoline derivatives, primarily targets the Imidazoline Binding Sites (IBS) . The IBS was discovered in 1984 and has since been the focus of extensive research . Imidazolines have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension, hyperglycemia, and neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Mode of Action

The mode of action of this compound involves its interaction with the IBS. It acts as an agonist of the α2A-adrenergic receptor . This interaction results in a variety of physiological changes, depending on the specific receptor subtype involved .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the α2A-adrenergic receptor . The downstream effects of this interaction can vary widely, but they often involve modulation of neurotransmitter release, which can have significant impacts on neurological function .

Pharmacokinetics

It is known that these compounds can be orally active and capable of penetrating the brain , suggesting that they have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific receptor subtype it interacts with . Its therapeutic efficacy in treating a variety of disorders suggests that it can have significant impacts on cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, the pH of the environment can impact the compound’s stability . Additionally, the presence of other substances, such as other drugs or biological molecules, can potentially influence the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoimidazoline hydrochloride typically involves the condensation of 1,2-diamines with nitriles or esters. One common method is the reaction of ethylenediamine with a nitrile under high temperatures and acid catalysis . This process is essentially a cyclic Pinner reaction, which is effective for both alkyl and aryl nitriles .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoimidazoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminoimidazoline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Aminoimidazoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZISTNHSOMNHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181400
Record name 2-Aminoimidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-38-9
Record name 2-Aminoimidazoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026893389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC8153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminoimidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOIMIDAZOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW43632VL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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